6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one 6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 889944-55-2
VCID: VC15910733
InChI: InChI=1S/C12H14N4O3/c17-12-14-10-2-1-9(16(18)19)7-11(10)15(12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,17)
SMILES:
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol

6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

CAS No.: 889944-55-2

Cat. No.: VC15910733

Molecular Formula: C12H14N4O3

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one - 889944-55-2

Specification

CAS No. 889944-55-2
Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
IUPAC Name 5-nitro-3-piperidin-4-yl-1H-benzimidazol-2-one
Standard InChI InChI=1S/C12H14N4O3/c17-12-14-10-2-1-9(16(18)19)7-11(10)15(12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,17)
Standard InChI Key SGCYJJFYPWDRIZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1N2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Framework

The compound belongs to the benzimidazole family, featuring a bicyclic aromatic system fused with a piperidine ring. Key structural attributes include:

PropertyValue
IUPAC Name6-Nitro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC₁₂H₁₄N₄O₃
Molecular Weight262.27 g/mol
CAS Number521298-40-8
SMILESC1CCN(CC1)C2=NC3=C(N2)C=CC(=C3)N+[O-]

The nitro group at position 6 and the piperidin-4-yl substituent at position 1 are critical for electronic and steric interactions .

Spectroscopic Characterization

  • ¹H/¹³C NMR: The imidazolone carbonyl resonates at δ ~165–170 ppm (¹³C), while aromatic protons adjacent to the nitro group show deshielding (δ 7.5–8.5 ppm in ¹H) .

  • IR: Distinct NO₂ asymmetric (1540 cm⁻¹) and symmetric (1350 cm⁻¹) stretches confirm nitro group presence.

  • X-ray Crystallography: While no crystal structure for this specific isomer is reported, analogous compounds (e.g., 1-(piperidin-4-yl) derivatives) exhibit planar benzimidazole cores with dihedral angles <10° between aromatic and heterocyclic rings .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis typically involves:

  • Regioselective Nitration: Direct nitration of 1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one using HNO₃/H₂SO₄, though yields are low (~11%) due to competing side reactions.

  • N-Protection Approach: Protecting the piperidine nitrogen with Boc before nitration improves yields to ~48% .

  • Cyclization: Reaction of 4-nitro-o-phenylenediamine derivatives with piperidin-4-ylcarbamates under acidic conditions (e.g., polyphosphoric acid) .

Example Protocol:

  • Step 1: Boc protection of piperidin-4-amine.

  • Step 2: Nitration at 0–5°C in acetic acid.

  • Step 3: Deprotection and cyclization via reflux in PPA .

Industrial Scalability

Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating. Solvent optimization (e.g., DMF vs. THF) further enhances purity (>95% by HPLC) .

Biological Activities and Mechanisms

Antimicrobial Profile

PathogenMIC (µM)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Mycobacterium tuberculosis6.2

The nitro group’s redox activity contributes to reactive oxygen species (ROS) generation, disrupting bacterial membranes .

Computational and Structural Insights

Molecular Docking Studies

  • Target: Human estrogen receptor alpha (hER-α).

  • Key Interactions:

    • Hydrogen bonding between the imidazolone carbonyl and Arg394.

    • π-π stacking of the benzimidazole ring with Phe404 .

ADME Predictions

ParameterValue
LogP2.79
Water Solubility0.12 mg/mL
Plasma Protein Binding89%

Predicted metabolic pathways include nitroreduction to amines and glucuronidation .

Future Directions

  • Structure-Activity Relationship (SAR): Modifying the piperidine substituent (e.g., spirocyclic systems) to enhance selectivity .

  • In Vivo Studies: Evaluating pharmacokinetics in rodent models to assess bioavailability.

  • Nitro Group Alternatives: Replacing nitro with bioisosteres (e.g., cyanoguanidine) to reduce toxicity .

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